(2S,7S)-2,7-diamino-2-(aminomethyl)octanedioic acid
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Overview
Description
(2S,7S)-2,7-diamino-2-(aminomethyl)octanedioic acid is a chiral amino acid derivative with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two amino groups and a carboxyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,7S)-2,7-diamino-2-(aminomethyl)octanedioic acid typically involves the use of protected intermediates to ensure the selective formation of the desired stereoisomers. One common method includes the use of di-tert-butyl dicarbonate (Boc) as a protecting group for the amino groups. The synthesis begins with the protection of the amino groups, followed by the formation of the octanedioic acid backbone through a series of condensation and reduction reactions. The final step involves the deprotection of the amino groups under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms to produce the compound through fermentation processes. These methods are advantageous due to their scalability and environmentally friendly nature. The fermentation broth is typically subjected to purification steps, including crystallization and chromatography, to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
(2S,7S)-2,7-diamino-2-(aminomethyl)octanedioic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxyl groups can be reduced to form alcohols or aldehydes.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2S,7S)-2,7-diamino-2-(aminomethyl)octanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of (2S,7S)-2,7-diamino-2-(aminomethyl)octanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
Aspartic acid: Similar in structure but lacks the additional amino group.
Glutamic acid: Contains an additional methylene group compared to aspartic acid.
Lysine: Contains a longer aliphatic chain with an amino group at the end.
Uniqueness
(2S,7S)-2,7-diamino-2-(aminomethyl)octanedioic acid is unique due to its specific stereochemistry and the presence of multiple functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require precise molecular interactions and reactivity .
Properties
CAS No. |
921226-15-5 |
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Molecular Formula |
C9H19N3O4 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
(2S,7S)-2,7-diamino-2-(aminomethyl)octanedioic acid |
InChI |
InChI=1S/C9H19N3O4/c10-5-9(12,8(15)16)4-2-1-3-6(11)7(13)14/h6H,1-5,10-12H2,(H,13,14)(H,15,16)/t6-,9-/m0/s1 |
InChI Key |
XMUDHURTYGUNBV-RCOVLWMOSA-N |
Isomeric SMILES |
C(CC[C@](CN)(C(=O)O)N)C[C@@H](C(=O)O)N |
Canonical SMILES |
C(CCC(CN)(C(=O)O)N)CC(C(=O)O)N |
Origin of Product |
United States |
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